molecular formula C23H23FN2O2 B13748446 1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone

1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone

Katalognummer: B13748446
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: JHWPGYIYXDTCCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is a complex organic compound with a unique structure that includes a biphenyl core, a pyridine ring, and various functional groups such as dimethylamino, fluoro, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone typically involves multiple steps, including the formation of the biphenyl core, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C23H23FN2O2

Molekulargewicht

378.4 g/mol

IUPAC-Name

1-[3-[3-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-fluoro-6-methoxyphenyl]phenyl]ethanone

InChI

InChI=1S/C23H23FN2O2/c1-15(27)17-6-5-7-18(13-17)22-20(28-4)10-9-19(23(22)24)12-16-8-11-21(25-14-16)26(2)3/h5-11,13-14H,12H2,1-4H3

InChI-Schlüssel

JHWPGYIYXDTCCK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2F)CC3=CN=C(C=C3)N(C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.